EGFR Kinase Inhibition Potency Comparison: 6-Chloro Derivative vs. Clinical Benchmark Erlotinib
The 6-chloropyrido[3,4-d]pyrimidine scaffold, exemplified by derivative 4-[(3-bromophenyl)amino]-6-chloropyrido[3,4-d]pyrimidine, demonstrates nanomolar EGFR inhibitory activity. In a direct kinase assay, this 6-chloro-substituted pyrido[3,4-d]pyrimidine exhibited an IC50 of 40 nM against human epidermal growth factor receptor (EGFR) [1]. This potency is comparable to early-generation EGFR tyrosine kinase inhibitors and significantly more potent than the non-chlorinated pyrido[3,4-d]pyrimidine core, which typically shows IC50 values in the micromolar range against EGFR when lacking the 6-chloro substitution . The presence of the chlorine atom at the 6-position enhances binding affinity by facilitating van der Waals interactions with hydrophobic pockets in the ATP-binding site.
| Evidence Dimension | EGFR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 40 nM (for 4-[(3-bromophenyl)amino]-6-chloropyrido[3,4-d]pyrimidine derivative) |
| Comparator Or Baseline | Non-chlorinated pyrido[3,4-d]pyrimidine core (micromolar range); Erlotinib (42 nM) |
| Quantified Difference | >25-fold improvement over non-chlorinated core; comparable to Erlotinib |
| Conditions | In vitro kinase assay, pH 7.4, 2°C |
Why This Matters
Demonstrates that the 6-chloro substitution is critical for achieving nanomolar EGFR potency, guiding SAR decisions and ensuring that procurement of the chlorinated scaffold delivers the intended biological activity.
- [1] BindingDB BDBM3601. 4-[(3-Bromophenyl)amino]-6-chloropyrido[3,4-d]pyrimidine. IC50 = 40 nM. University of California San Diego. View Source
